molecular formula C5H11NO2 B1587850 3-Hydroxy-3-methyl-2-butanone oxime CAS No. 7431-25-6

3-Hydroxy-3-methyl-2-butanone oxime

Cat. No.: B1587850
CAS No.: 7431-25-6
M. Wt: 117.15 g/mol
InChI Key: QKLLBCGVADVPKD-GQCTYLIASA-N
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Description

3-Hydroxy-3-methyl-2-butanone oxime is an organic compound with a molecular formula of C5H11NO2 . It is a white to light yellow powder or crystal .


Synthesis Analysis

The common method of preparing oxime includes the reaction of 2-methyl-2-butanone with hydroxylamine . In a study, the ®-3-aminobutanol is synthesized in a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as starting material, initial formation of oxime with hydroxylamine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90 % yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydroxyl group and an oxime group . The molecular weight is 117.15 .


Chemical Reactions Analysis

The reaction of this compound with OH radicals was studied theoretically by using the Density Functional Theory (DFT) method under three hydrogen abstraction pathways . An experimental and theoretical study of the kinetics of the reaction between 3-hydroxy-3-methyl-2-butanone and OH radicals was carried out .


Physical and Chemical Properties Analysis

This compound has a density of 1.02g/cm³, a melting point of 84-86°C, a boiling point of 219.6°C at 760 mmHg, and a vapor pressure of 0.0248mmHg at 25°C . It is soluble in ether and acetone .

Scientific Research Applications

Synthesis and Reactivities

Research has explored the synthesis and reactivities of derivatives related to 3-Hydroxy-3-methyl-2-butanone oxime. Epshtein et al. (1983) discussed the cyclization of this compound leading to the formation of complex heterocyclic compounds, demonstrating its utility in the synthesis of novel chemical structures (Epshtein, Rukasov, Tashchi, & Putsykin, 1983).

Electro-optic Acceptors

He, Leslie, and Sinicropi (2002) identified 3-Hydroxy-3-methyl-2-butanone as a key precursor in the synthesis of tricyanovinyldihydrofuran type acceptors, which are used in high μβ nonlinear optical chromophores. This underscores its importance in the field of material science and optics (He, Leslie, & Sinicropi, 2002).

Metal Complex Formation

Research by Efe and Schlemper (1991) highlighted the synthesis of a rhodium(III) complex using 3-methoxy-3-methyl-2-butanone oxime. This work provides insights into the unique bonding characteristics of such metal complexes, which could be relevant for catalysis and material science (Efe & Schlemper, 1991).

Atmospheric Chemistry

The kinetics and mechanism of the reaction of 3-Hydroxy-3-methyl-2-butanone with atmospheric agents like Cl atoms have been studied by Sleiman et al. (2014). This research is crucial for understanding the environmental impact and atmospheric behavior of such compounds (Sleiman, El Dib, Ballesteros, Moreno, Albaladejo, Canosa, & Chakir, 2014).

Photolysis and OH Reaction Kinetics

Bouzidi et al. (2014) conducted a study on the photolysis and OH radical reaction kinetics of 3-Hydroxy-3-methyl-2-butanone. This work contributes to our understanding of the atmospheric fate of hydroxycarbonyl compounds, which are secondary reaction products in the oxidation of Volatile Organic Compounds (VOCs) (Bouzidi, Laversin, Tomas, Coddeville, Fittschen, Dib, Roth, & Chakir, 2014).

Safety and Hazards

3-Hydroxy-3-methyl-2-butanone oxime may pose hazards. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised not to breathe dust and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-3-methyl-2-butanone oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine, forming oximes through a nucleophilic addition reaction. This interaction is essentially irreversible as the adduct dehydrates . Additionally, this compound can form complexes with metal ions, which can influence its biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in the expression of certain genes involved in metabolic pathways . Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can be metabolized by enzymes such as hydroxylases and oxidases, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of different metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism.

Properties

IUPAC Name

(3E)-3-hydroxyimino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLLBCGVADVPKD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-25-6
Record name NSC409554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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